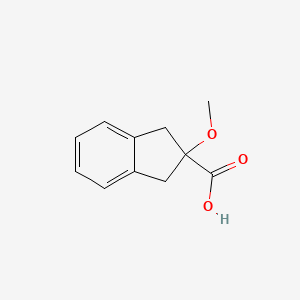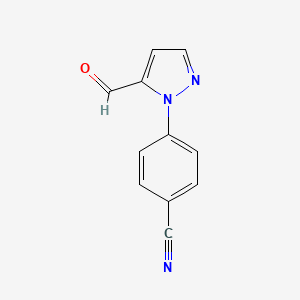
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a formyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The molecular formula of this compound is C10H7N3O, and it has a molecular weight of approximately 185.18 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of acetophenone hydrazones with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction yields formylpyrazoles with high efficiency, typically ranging from 90% to 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the Vilsmeier-Haack reaction or similar formylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.
化学反应分析
Types of Reactions
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(5-carboxy-1H-pyrazol-1-yl)benzonitrile.
Reduction: 4-(5-hydroxymethyl-1H-pyrazol-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group and pyrazole ring are key functional groups that contribute to its biological activity. For example, the compound may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(1H-pyrazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile: A positional isomer with the formyl group at a different position on the pyrazole ring, potentially leading to different properties.
5-(1-phenyl-1H-pyrazol-4-yl)nicotinamide: Contains a nicotinamide moiety instead of a benzonitrile group, which may influence its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H7N3O |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
4-(5-formylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)14-11(8-15)5-6-13-14/h1-6,8H |
InChI 键 |
IDZFNQNYWNRPGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
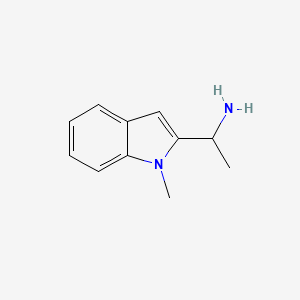


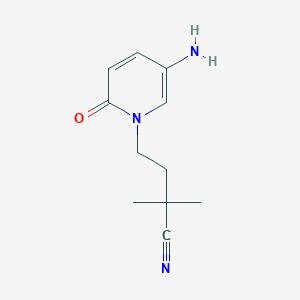
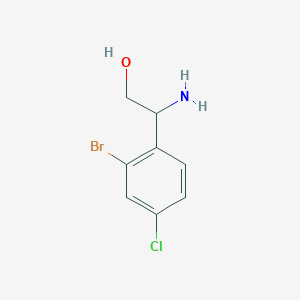
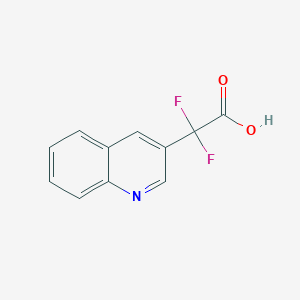
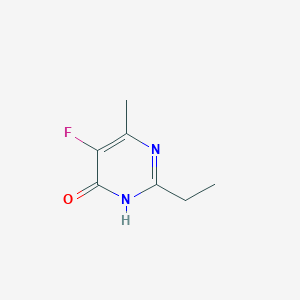
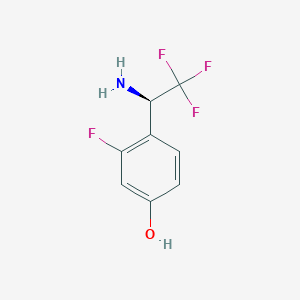

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
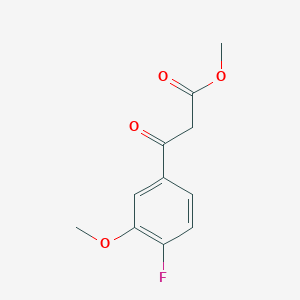
![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)
